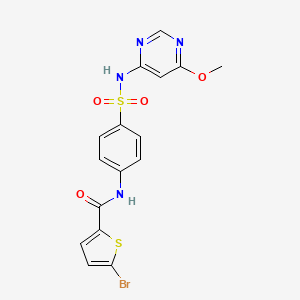

5-bromo-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

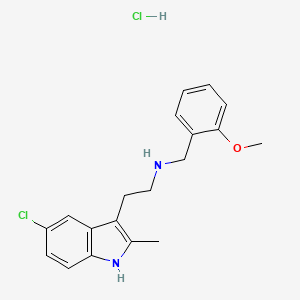

5-bromo-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)thiophene-2-carboxamide is a chemical compound with the molecular formula C16H13BrN4O4S2 and a molecular weight of 469.33. It is related to a series of alkyl sulfamide substituted pyrimidines, which were discovered during a medicinal chemistry program aiming at the identification of novel potent dual endothelin receptor antagonists .

Synthesis Analysis

The synthesis of this compound and related compounds started from the structure of bosentan . The process involved a medicinal chemistry program that led to the discovery of a novel series of alkyl sulfamide substituted pyrimidines .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring and a benzene ring . The pyrimidine and benzene rings are oriented at certain dihedral angles . The molecule also contains a sulfamide group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of alkyl sulfamide substituted pyrimidines . The reaction was driven to completion by stirring the mixture overnight .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis and Biological Activity : A related compound, 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides, was synthesized and tested for analgesic, anti-inflammatory, and antimicrobial activities, showcasing the potential of structurally similar compounds in diverse biological applications (Gein et al., 2019).

Efficient Synthesis Techniques : Efficient synthesis methods for related compounds, like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, have been described, highlighting the evolving synthesis techniques for similar complex molecules (Hirokawa et al., 2000).

Alternative Synthesis Routes : Research into alternative synthesis routes for similar compounds, such as N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, contributes to the development of more efficient and feasible production methods (Shahinshavali et al., 2021).

Biological and Pharmacological Research

Antimalarial Potential : Benzothiophene derivatives, which are structurally related, have been identified as potent inhibitors of Plasmodium enoyl‐acyl carrier protein reductase, indicating potential applications in antimalarial drug development (Banerjee et al., 2011).

Antiviral Research : Studies on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, structurally akin to the compound , have shown marked inhibitory activity against retrovirus replication, suggesting a potential role in antiviral therapies (Hocková et al., 2003).

Potential in Cancer Treatment : Research on compounds like (E)-4-((5-bromo-2-hydroxy-3-methoxybenzylidene)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide demonstrates the potential for developing new treatments in photodynamic therapy for cancer, showcasing the diverse therapeutic applications of structurally similar compounds (Pişkin et al., 2020).

Mécanisme D'action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, it is related to compounds that are potent inhibitors of ET A with significant affinity for the ET B receptor . These compounds show excellent pharmacokinetic properties and high in vivo efficacy in hypertensive Dahl salt-sensitive rats .

Propriétés

IUPAC Name |

5-bromo-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN4O4S2/c1-25-15-8-14(18-9-19-15)21-27(23,24)11-4-2-10(3-5-11)20-16(22)12-6-7-13(17)26-12/h2-9H,1H3,(H,20,22)(H,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEBSWYETRYXJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

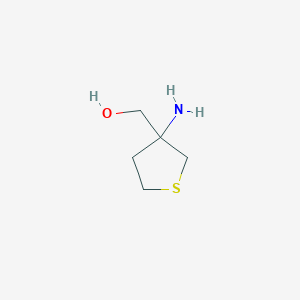

![1-[(Methylamino)methyl]cyclopentan-1-ol](/img/structure/B2369928.png)

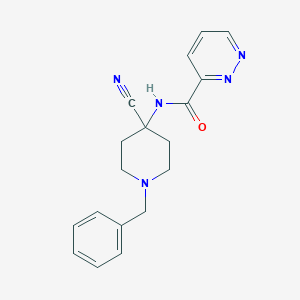

![4-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxane-4-carboxamide](/img/structure/B2369934.png)

![2-((6-(4-(2-fluorophenyl)piperazin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2369936.png)

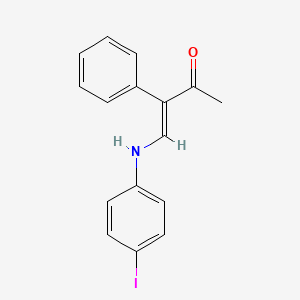

![N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2369938.png)

![Methyl 8-[[(2-chloroacetyl)amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2369939.png)

![Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B2369940.png)

![3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2369941.png)

![4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B2369943.png)